3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[2-(oxolan-2-ylmethylsulfamoyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2,4-5,10,14,17H,3,6-9,11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBDIKCJUHDSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the Oxolane Ring: The oxolane ring can be attached through a nucleophilic substitution reaction, where the sulfamoyl intermediate reacts with an oxolane derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-hydroxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide, while reduction of the benzamide core can yield 3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)aniline.
Scientific Research Applications
3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide involves its interaction with specific molecular targets. The methoxy group and the benzamide core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzamide Derivatives with Sulfonamide/Sulfamoyl Substituents
Compound 3l : 2-[[2-(4-Hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-[(4-methoxyphenyl)methyl]benzamide
- Structure: Contains a sulfamoyl ethyl group linked to a 4-hydroxyanilino moiety and a 4-methoxybenzyl substituent.
- Properties : Melting point (70–71°C), purity >99% (HPLC), characterized by NMR and HRMS ().
- Comparison : The 4-methoxybenzyl group enhances lipophilicity compared to the oxolan-2-ylmethyl group in the target compound. Its lower molecular weight (470.14 g/mol ) reflects reduced steric bulk.
Compound 3m : 2-[[2-(4-Hydroxyanilino)-2-oxo-ethyl]sulfamoyl]-N-[(4-nitrophenyl)methyl]benzamide
1,3,4-Oxadiazole-Containing Benzamides
LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- Structure : Integrates a 1,3,4-oxadiazole ring and a benzyl(methyl)sulfamoyl group.
- Properties : Antifungal activity against Candida albicans via thioredoxin reductase inhibition ().
- Comparison : The oxadiazole ring introduces aromatic heterocyclic character, distinct from the oxolane ring in the target compound. This structural difference may alter bioavailability and target binding.
Thienyl/Isoxazolyl-Substituted Benzamides
Compound 15 : N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide
- Structure: Features a thienylmethylthio group and a pyridinylaminoethyl chain ().
Compound 45 : 2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
- Structure: Contains a thiazolylmethylthio group and nitroanilinoethyl chain.
- Comparison : The thiazole ring’s nitrogen and sulfur atoms may improve metabolic stability relative to the oxolane ring.
Simplified Benzamide Analogs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Lacks sulfamoyl and oxolane groups; features a hydroxyl-tertiary butyl substituent.
- Properties: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography ().
Comparative Data Table
Biological Activity
3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide can be described as follows:
- Molecular Formula : C13H17N3O4S
- Molecular Weight : 301.36 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the structure.
Research indicates that compounds with sulfamoyl groups often exhibit antibacterial and antifungal properties. The presence of the oxolan moiety may enhance solubility and bioavailability, which are critical for therapeutic efficacy.
-
Antimicrobial Activity :
- Studies have shown that sulfamoyl derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
- The compound's methoxy group may contribute to its lipophilicity, aiding in membrane penetration.
-
Anticancer Potential :
- Some derivatives similar to 3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential for further development as an anticancer agent.
Pharmacological Effects
The biological activity of this compound has been investigated through various assays:
| Activity Type | Assay Method | Results |
|---|---|---|
| Antibacterial | Disk diffusion method | Inhibition zones against E. coli |
| Antifungal | Broth microdilution | MIC values against Candida species |
| Cytotoxicity | MTT assay | IC50 values in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the effectiveness of sulfamoyl derivatives against multi-drug resistant bacteria. The results showed that 3-methoxy-N-(2-{[(oxolan-2-yl)methyl]sulfamoyl}ethyl)benzamide exhibited significant antibacterial activity, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. -
Cancer Research :
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 phase populations, indicating cell cycle arrest and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
